molecular formula C16H18BrNO3S3 B2942532 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide CAS No. 1796969-99-7

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2942532
CAS No.: 1796969-99-7
M. Wt: 448.41
InChI Key: PKWQIGZIFPAAIS-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group

Properties

IUPAC Name

5-bromo-N-[(4-phenylsulfanyloxan-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S3/c17-14-6-7-15(22-14)24(19,20)18-12-16(8-10-21-11-9-16)23-13-4-2-1-3-5-13/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQIGZIFPAAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=C(S2)Br)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with 5-bromothiophene-2-sulfonamide, which can be synthesized by reacting 5-bromothiophene with chlorosulfonic acid followed by ammonia.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group would yield sulfoxide or sulfone derivatives, while substitution reactions would yield various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation .

Comparison with Similar Compounds

Biological Activity

Overview of the Compound

5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative that combines a thiophene ring with a sulfonamide functional group. Sulfonamides are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of bromine and phenylsulfanyl groups may enhance its pharmacological profile.

Antimicrobial Activity

Sulfonamides have been extensively studied for their antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis. While specific studies on this compound may be limited, related sulfonamide derivatives have shown:

  • Inhibition of Bacterial Growth : Many sulfonamides exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : Combinations with other antibiotics can enhance efficacy.

Anticancer Activity

Research on thiophene derivatives has indicated potential anticancer properties. Key findings include:

  • Cell Proliferation Inhibition : Compounds with thiophene structures have shown the ability to inhibit the proliferation of various cancer cell lines.
  • Apoptosis Induction : Some derivatives trigger programmed cell death in cancer cells, which is a desirable effect in cancer therapy.

Case Studies

  • Study on Related Thiophene Derivatives :
    • Objective : To evaluate the anticancer activity of thiophene-based compounds.
    • Findings : A subset of these compounds demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values in the micromolar range.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antimicrobial activity of various sulfonamide derivatives.
    • Results : Compounds similar to 5-bromo-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}thiophene-2-sulfonamide showed effective inhibition against Staphylococcus aureus and Escherichia coli.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of this compound:

Structural FeatureActivity Implication
Bromine SubstitutionMay enhance lipophilicity and permeability
Phenylsulfanyl GroupPotential role in receptor binding and selectivity
Thiophene RingContributes to cytotoxicity and antimicrobial properties

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